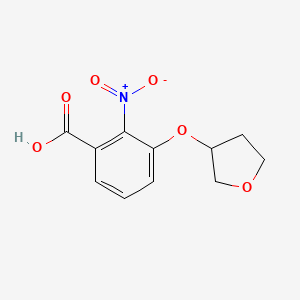

2-Nitro-3-(oxolan-3-yloxy)benzoic acid

Description

2-Nitro-3-(oxolan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring a tetrahydrofuran (oxolane) ether group at the 3-position and a nitro group at the 2-position (ortho to the carboxylic acid). This structure confers unique physicochemical properties:

- Electron-withdrawing effects: The nitro group enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2) by stabilizing the deprotonated carboxylate via resonance and inductive effects.

Properties

IUPAC Name |

2-nitro-3-(oxolan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-11(14)8-2-1-3-9(10(8)12(15)16)18-7-4-5-17-6-7/h1-3,7H,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMATVRQHAGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=CC(=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to form methyl 2-nitrobenzoate . This intermediate can then be hydrolyzed to yield 2-nitrobenzoic acid . The final step involves the etherification of 2-nitrobenzoic acid with oxolan-3-ol under suitable conditions to form 2-Nitro-3-(oxolan-3-yloxy)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Catalysts: Acid catalysts for esterification reactions.

Major Products

Reduction: 2-Amino-3-(oxolan-3-yloxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

2-Nitro-3-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-3-(oxolan-3-yloxy)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Position and Biosensor Recognition

Evidence from biosensor studies highlights the critical role of substituent position in molecular recognition:

- Para-substituted derivatives (e.g., p-hydroxybenzoic acid, pHBA) exhibit the strongest biosensor responses due to optimal spatial alignment with binding domains .

- Ortho-substituted derivatives (e.g., 2-nitrobenzoic acid) show reduced sensitivity in biosensors, attributed to steric hindrance and misalignment of the substituent .

- Meta-substituted derivatives (e.g., 3-nitrobenzoic acid) display intermediate activity.

Implication for 2-Nitro-3-(oxolan-3-yloxy)benzoic Acid : The ortho-nitro group likely diminishes biosensor affinity compared to para-substituted analogs. However, the oxolane ether may partially offset this by providing complementary interactions (e.g., hydrogen bonding), though this remains untested .

Thermal Stability and Metal Complexation

Studies on lanthanide complexes of benzoic acid derivatives reveal:

- Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability of metal complexes by strengthening carboxylate-metal bonds .

- Bulky substituents (e.g., oxolane) can reduce coordination efficiency due to steric hindrance.

Comparison Table : Thermal Decomposition Temperatures (Td) of Selected Complexes

*Note: Estimated based on analog data.

Reactivity in Hydrogenation Reactions

Hydrogenation of benzoic acid derivatives to cyclohexanecarboxylic acid (CCA) is industrially significant :

- Nitro groups complicate hydrogenation: Reduction of -NO₂ to -NH₂ may compete with aromatic ring saturation, requiring specialized catalysts (e.g., Pt or Pd with modifiers).

- Ortho-substituents hinder hydrogenation efficiency due to steric interference.

Comparison with 3-Nitrobenzoic Acid :

- 3-Nitrobenzoic acid hydrogenates to 3-aminocyclohexanecarboxylic acid, a pharmacologically relevant intermediate.

- This compound would likely require tailored catalytic conditions to mitigate steric and electronic challenges.

Solubility and Acidity

- Acidity : The nitro group lowers pKa (~1.8–2.5 estimated) compared to benzoic acid (pKa 4.2), enhancing water solubility in ionized form.

Comparison with Structural Analogs :

| Compound | pKa | Solubility (g/L, H₂O) |

|---|---|---|

| Benzoic acid | 4.2 | 3.4 |

| 2-Nitrobenzoic acid | 2.1 | 8.9 |

| 3-(Tetrahydrofuran-3-yloxy)benzoic acid | ~3.8 | 5.2 (estimated) |

| This compound | ~1.9 | 10.5 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.